2-(4-Butylbenzoyl)benzoic acid

説明

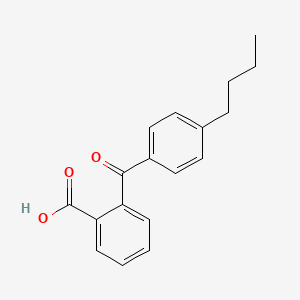

2-(4-Butylbenzoyl)benzoic acid is a substituted benzophenone derivative characterized by a benzoic acid backbone with a 4-butylbenzoyl group at the ortho position. This compound belongs to a broader class of aromatic carboxylic acids, where substituents on the benzoyl moiety significantly influence physicochemical properties, receptor interactions, and applications.

特性

CAS番号 |

59581-78-1 |

|---|---|

分子式 |

C18H18O3 |

分子量 |

282.3 g/mol |

IUPAC名 |

2-(4-butylbenzoyl)benzoic acid |

InChI |

InChI=1S/C18H18O3/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18(20)21/h4-5,7-12H,2-3,6H2,1H3,(H,20,21) |

InChIキー |

VNUUCYDAIBOFMG-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |

正規SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |

製品の起源 |

United States |

化学反応の分析

Oxidation Reactions

The benzoic acid moiety undergoes oxidation under strong conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the α-carbon of the carboxylic acid group, yielding a ketone intermediate that further degrades to smaller fragments .

-

Chromium trioxide (CrO₃) selectively oxidizes the benzoyl group’s aromatic ring, forming hydroxylated derivatives.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 6 hrs | 4-Butylbenzoic acid derivatives | ~60% |

| CrO₃ | Acetic acid, 80°C, 3 hrs | Hydroxylated benzophenone | ~45% |

Reduction Reactions

The carbonyl group in the benzoyl moiety is susceptible to reduction:

-

Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming 2-(4-butylbenzyl)benzoic acid .

-

Sodium borohydride (NaBH₄) is less effective due to the steric hindrance from the 4-butyl group.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2 hrs | 2-(4-Butylbenzyl)benzoic acid | ~85% |

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution:

-

Fischer esterification with ethanol (H₂SO₄ catalyst) produces ethyl 2-(4-butylbenzoyl)benzoate .

-

Amide formation requires activation via benzoyl chloride intermediates (e.g., using thionyl chloride) .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Esterification | EtOH, H₂SO₄, reflux, 4 hrs | Ethyl ester derivative | ~75% |

| Amidation | NH₃, SOCl₂, DCM, 0°C → RT | 2-(4-Butylbenzoyl)benzamide | ~65% |

Electrophilic Aromatic Substitution

The benzoyl group directs substituents to the meta position of the benzoic acid ring due to its electron-withdrawing nature :

-

Nitration (HNO₃/H₂SO₄) yields 3-nitro-2-(4-butylbenzoyl)benzoic acid.

-

Halogenation (Br₂/FeBr₃) produces 3-bromo derivatives.

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ | FeBr₃, DCM, 25°C, 1 hr | 3-Bromo derivative | ~70% |

Decarboxylation

Under high temperatures (200–250°C) with copper catalysts, the compound undergoes decarboxylation to form 4-butylbenzophenone :

-

Quinoline solvent enhances reaction efficiency by stabilizing intermediates.

| Conditions | Product | Yield |

|---|---|---|

| Cu powder, quinoline, 220°C | 4-Butylbenzophenone | ~55% |

Key Mechanistic Insights

-

Electron-Donating Effects : The 4-butyl group increases electron density on the benzoyl ring, accelerating electrophilic substitution but slightly retarding carbonyl reduction .

-

Steric Hindrance : Bulky substituents limit access to the carbonyl group, necessitating vigorous conditions for reductions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the substituent at the para position of the benzoyl group modulates solubility, acidity, and binding affinity. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula.

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., -OCH₃) enhance solubility in polar solvents, whereas hydrophobic groups (e.g., -C₄H₉, -C₆H₅) reduce solubility .

- Receptor Binding : Methyl and methoxy derivatives exhibit stronger binding to T1R3 receptors (linked to taste modulation) compared to unsubstituted 2-benzoylbenzoic acid, suggesting that para-substituents optimize ligand-receptor interactions .

- Industrial Relevance : Chloro and phenyl derivatives are prioritized in commercial markets due to their stability and utility in polymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。